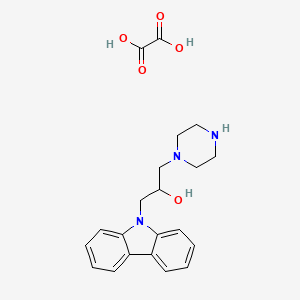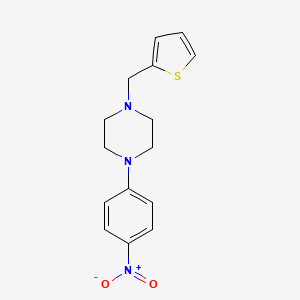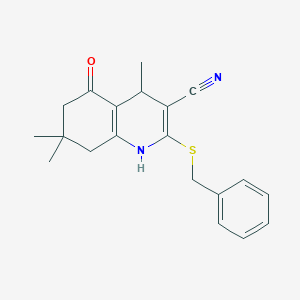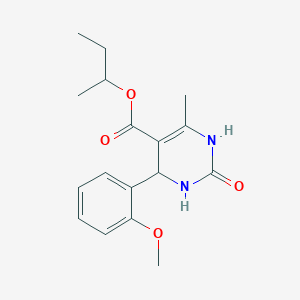
1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) has a wide range of scientific research applications. This compound has been extensively studied for its potential therapeutic applications, including its ability to inhibit the growth of cancer cells and its potential use as a treatment for Alzheimer's disease. Additionally, this compound has been used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential applications in drug development.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may also work by inhibiting the activity of enzymes that are involved in the formation of amyloid plaques in the brain, which are believed to be a contributing factor in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) are still being studied. However, early research has suggested that this compound may have anti-cancer and anti-inflammatory properties. Additionally, this compound may also have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases like Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) in laboratory experiments is its potential therapeutic applications. This compound has been shown to have anti-cancer and neuroprotective properties, which could make it a valuable tool in drug development. However, one of the main limitations of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)). One area of research could focus on further exploring the mechanism of action of this compound, which could provide valuable insights into its potential therapeutic applications. Additionally, future research could investigate the potential use of this compound in combination with other drugs to enhance its anti-cancer and neuroprotective properties. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound, which could make it more accessible for laboratory experiments.
Synthesis Methods
The synthesis of 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) involves a multi-step process that begins with the reaction of 9H-carbazole with 1-bromo-3-chloropropane. This reaction produces 1-(9H-carbazol-9-yl)-3-chloropropane, which is then reacted with piperazine to produce 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)propan-1-ol. Finally, this compound is reacted with ethanedioic acid to produce 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)).
properties
IUPAC Name |
1-carbazol-9-yl-3-piperazin-1-ylpropan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.C2H2O4/c23-15(13-21-11-9-20-10-12-21)14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22;3-1(4)2(5)6/h1-8,15,20,23H,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDWQFVXOROOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4891402.png)
![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4891408.png)


![diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B4891428.png)
![5-{5-chloro-2-[3-(2-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891447.png)

![4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4891470.png)

![3-(5-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4891477.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]piperidine](/img/structure/B4891481.png)

![2,2'-{[2-(cyclohexylamino)-1,1-ethenediyl]disulfonyl}bis[3-(cyclohexylamino)acrylonitrile]](/img/structure/B4891491.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(2-bromo-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4891497.png)